Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate
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Overview
Description
Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H15FO5 This compound is characterized by the presence of an ethyl ester group, an acetoxy group, a fluorine atom, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The acetoxy group is introduced through acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of esterification and acetylation can be scaled up for industrial synthesis, involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Substitution: Amino or thio derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2-hydroxyphenyl)propanoate: Lacks the acetoxy and fluorine groups, making it less reactive.
Ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate: Similar structure but without the fluorine atom, affecting its lipophilicity and reactivity.
Ethyl 2-acetoxy-3-fluoro-3-(4-hydroxyphenyl)propanoate: Positional isomer with different biological properties.
Uniqueness
Ethyl 2-acetoxy-3-fluoro-3-(2-hydroxyphenyl)propanoate is unique due to the presence of both the fluorine atom and the acetoxy group, which confer distinct chemical and biological properties. The fluorine atom enhances its metabolic stability and lipophilicity, while the acetoxy group increases its reactivity in biochemical assays.
Properties
Molecular Formula |
C13H15FO5 |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-3-fluoro-3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H15FO5/c1-3-18-13(17)12(19-8(2)15)11(14)9-6-4-5-7-10(9)16/h4-7,11-12,16H,3H2,1-2H3 |
InChI Key |
FNKYMBKMIGQGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1O)F)OC(=O)C |
Origin of Product |
United States |
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